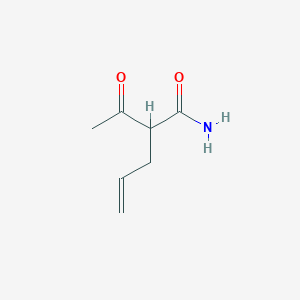![molecular formula C72H112O8 B054297 C-Undecylcalix[4]resorcinaren-Monohydrat CAS No. 112247-07-1](/img/structure/B54297.png)
C-Undecylcalix[4]resorcinaren-Monohydrat
Übersicht
Beschreibung
C-Undecylcalix4resorcinarene is an organic compound belonging to the calixarene family. It consists of a central phenolic ring and four resorcinol units connected by methylene bridges. This compound is known for its unique cavity structure, which imparts strong molecular recognition capabilities .
Wissenschaftliche Forschungsanwendungen
C-Undecylcalix4resorcinarene has a wide range of applications in scientific research:
Industry: C-Undecylcalixresorcinarene is used in the development of advanced materials, such as sensors and catalysts.
Wirkmechanismus
Target of Action
C-Undecylcalix4resorcinarene monohydrate, also known as C-Undecylcalix4resorcinarene, is a macromolecular compound used in proteomics research . It is an excellent molecular platform that can be modified by introducing functional groups to multiple sites at the upper and lower rims .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. Due to the amphiphilic character of the calix resorcinarene molecules, they can form both well-ordered (stable) and insoluble monolayers at the air/water interface . This leads to precise Langmuir isotherms, which are critical in understanding the compound’s interaction with its targets .
Biochemical Pathways
The biochemical pathways affected by C-Undecylcalix4resorcinarene derivatives play an important role in the development of self-assembly chemistry. Hydrogen bonding and metal coordination are the two most common interactions to obtain multicomponent structures .
Pharmacokinetics
The pharmacokinetics of C-Undecylcalix4resorcinarene monohydrate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not explicitly mentioned in the search results
Result of Action
C-Undecylcalix4resorcinarene monohydrate acts as a molecular recognition layer, which increases the adsorption capacity of molecules on the surface of the electrode . Moreover, it has been used as antioxidants for endothermic hydrocarbon fuels Thus, macromolecular calixarene compounds were developed as thermally stable antioxidants to overcome the shortcomings of conventional small molecular hindered phenol antioxidants .
Action Environment
The action environment of C-Undecylcalix4resorcinarene monohydrate can influence its action, efficacy, and stability. For instance, its amphiphilic character allows it to form both well-ordered (stable) and insoluble monolayers at the air/water interface . This property is crucial in environments where precise Langmuir isotherms are required .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
C-Undecylcalix4resorcinarene is typically synthesized through the acid-catalyzed condensation of resorcinol with undecanal. The reaction is carried out in the presence of an inorganic acid, such as concentrated hydrochloric acid, under reflux conditions . The reaction mixture is then cooled, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for C-Undecylcalix4resorcinarene are not widely documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
C-Undecylcalix4resorcinarene undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: Reduction reactions can convert quinones back to phenolic hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Alkyl halides and acid chlorides are common reagents for substitution reactions.
Major Products
The major products formed from these reactions include quinones, ethers, and esters, depending on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
C-Undecylcalix4resorcinarene is unique due to its specific alkyl chain length, which influences its solubility, molecular recognition capabilities, and self-assembly properties. Compared to other calix4resorcinarenes, the undecyl chain provides a balance between hydrophobicity and flexibility, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O8/c1-5-9-13-17-21-25-29-33-37-41-53-57-45-59(67(75)49-65(57)73)54(42-38-34-30-26-22-18-14-10-6-2)61-47-63(71(79)51-69(61)77)56(44-40-36-32-28-24-20-16-12-8-4)64-48-62(70(78)52-72(64)80)55(60-46-58(53)66(74)50-68(60)76)43-39-35-31-27-23-19-15-11-7-3/h45-56,73-80H,5-44H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGYPIHQCVVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCCCCCCCC)O)O)CCCCCCCCCCC)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H112O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112247-07-1 | |
| Record name | C-Undecylcalix[4]resorcinarene Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)






![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)


